Cbz-Citrulline

Description

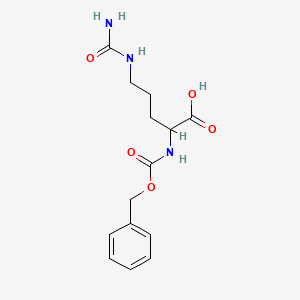

Structure

3D Structure

Properties

IUPAC Name |

5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRRSTCOJQAZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Application of Cbz-Citrulline in Advanced Peptide Synthesis and Drug Development

Executive Summary

As peptide therapeutics and targeted diagnostic probes grow in complexity, the demand for specialized, highly stable amino acid derivatives is paramount. Cbz-Citrulline (N-alpha-Cbz-L-citrulline or Z-Cit-OH) serves as a critical intermediate in Solid-Phase Peptide Synthesis (SPPS) and drug development[1]. By utilizing a benzyloxycarbonyl (Cbz) protecting group on the alpha-amine, this derivative allows researchers to precisely incorporate citrulline residues into complex peptide sequences. This whitepaper provides an in-depth technical analysis of Cbz-Citrulline’s physicochemical properties, its mechanistic role in peptide coupling, and self-validating protocols for its application in synthesizing diagnostic probes and drug delivery systems[1][2].

Physicochemical Profiling

Cbz-Citrulline is characterized by its robust stability during chemical transformations, preventing unwanted side reactions at the alpha-amine while the urea side chain remains intact[1].

Quantitative Data Summary

| Property | Specification / Value |

| IUPAC Name | (2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |

| Common Nomenclature | Cbz-Citrulline, Z-Cit-OH, Z-Citrulline |

| CAS Registry Number | 6692-89-3[3] |

| Molecular Formula | C14H19N3O5[1] |

| Molecular Weight | 309.32 g/mol [1] |

| Protecting Group | Benzyloxycarbonyl (Cbz / Z)[1] |

| Appearance | White to off-white crystalline powder |

The molecular weight of 309.32 g/mol and the specific C14H19N3O5 formula make it an ideal building block for precise stoichiometric calculations during SPPS[1].

Mechanistic Role in Peptide Synthesis

The strategic selection of Cbz-Citrulline in peptide synthesis is driven by the principle of orthogonality . The Cbz group is highly stable under mild acidic conditions (such as TFA used in Boc deprotection) and basic conditions (such as piperidine used in Fmoc deprotection)[1]. This allows Cbz-Citrulline to be utilized in multi-dimensional synthetic strategies where selective deprotection is required.

Causality of Experimental Choices:

-

Coupling Reagent (HATU): Citrulline can present steric challenges during coupling. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because its 7-azabenzotriazole moiety accelerates the formation of the active ester and significantly minimizes epimerization at the (S)-stereocenter.

-

Base (DIPEA): N,N-Diisopropylethylamine is chosen over less hindered bases. Its steric bulk prevents it from acting as a nucleophile, ensuring it only serves to deprotonate the carboxylic acid of Cbz-Citrulline, thus driving the HATU-mediated activation[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a diagnostic checkpoint to verify success before proceeding.

Protocol 1: HATU-Mediated Peptide Coupling of Cbz-Citrulline

Objective: Form an amide bond between the free N-terminus of a resin-bound peptide and the carboxyl group of Cbz-Citrulline.

-

Preparation: Swell the resin-bound peptide (having a free N-terminus) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

-

Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Cbz-Citrulline and 2.9 eq of HATU in DMF.

-

Base Addition: Add 6.0 eq of DIPEA to the activation mixture. Mechanistic note: The slight under-stoichiometry of HATU prevents capping of the resin-bound amine by unreacted uronium species.

-

Coupling: Transfer the activated Cbz-Citrulline solution to the resin. Agitate at room temperature for 60 minutes.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).

-

Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

-

Pass: Beads remain colorless/yellow (indicating complete coupling).

-

Fail: Beads turn blue (indicating unreacted primary amines). If blue, repeat steps 2-5.

-

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz protecting group to liberate the alpha-amine of the newly added citrulline residue.

-

Solvent Exchange: Suspend the cleaved, fully protected peptide in a degassed solution of Methanol/Ethyl Acetate (1:1 v/v).

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the peptide).

-

Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H2) via a balloon or Parr apparatus at 1 atm. Stir vigorously for 2-4 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out completely in the presence of solvent vapors, as it is pyrophoric.

-

Self-Validation (LC-MS): Analyze the filtrate via Liquid Chromatography-Mass Spectrometry.

-

Validation Metric: Confirm a mass shift of -134 Da , corresponding to the loss of the benzyloxycarbonyl group and the liberation of the free amine.

-

Applications in Drug Development & Diagnostics

Beyond fundamental peptide synthesis, Cbz-Citrulline is a cornerstone in advanced biomedical applications[1].

-

Fluorescent Probes for PAD Activity: Peptidylarginine deiminases (PADs) are enzymes that convert arginine to citrulline, a process heavily implicated in autoimmune diseases like Rheumatoid Arthritis. Cbz-Citrulline is utilized to synthesize activity-based fluorescent probes that allow for the real-time in vivo imaging of PAD activity and citrullination in inflammatory tissues[1].

-

Star Polymer Drug Conjugates: In the development of targeted drug delivery systems, Cbz-Citrulline derivatives are incorporated into polymer arm linkers. The specific molecular weight and structural properties of citrulline-based linkers enable controlled, enzymatic cleavage, ensuring that active therapeutic agents are released precisely at the target site[2].

Systems Visualization

Workflow for Cbz-Citrulline integration into peptide synthesis and subsequent deprotection.

PAD-mediated citrullination signaling and diagnostic probe mechanism using Cbz-Citrulline.

References

-

Capot Chemical Co., Ltd. "6692-89-3 | Cbz-Citrulline". Capot Chemical.[Link]

- Google Patents. "CA3195623A1 - Star polymer drug conjugates".

-

Chemical-Suppliers. "Cbz-Citrulline | CAS 6692-89-3". Chemical-Suppliers.eu. [Link]

Sources

The Role of Cbz-Citrulline in Protein Citrullination: A Technical Guide to Kinetic Profiling and Inhibitor Screening

Topic: Role of Cbz-Citrulline in Protein Citrullination Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the landscape of epigenetic research and autoimmune drug discovery, Protein Arginine Deiminases (PADs) are high-value targets.[1][2] The accurate quantification of PAD activity—specifically the conversion of peptidyl-arginine to peptidyl-citrulline—is the bottleneck of kinetic profiling.

N-alpha-benzyloxycarbonyl-L-citrulline (Cbz-Citrulline) serves a critical, dual-purpose role in this domain:

-

The Peptidyl Mimic Product: It represents the precise chemical product generated when PADs act on the synthetic substrate Cbz-Arginine.[1]

-

The Kinetic Standard: It is the requisite calibration standard for the COLDER assay (Color Development Reagent), enabling the quantification of citrullination without the interference caused by free amino acid termini.[1]

This guide details the technical application of Cbz-Citrulline in high-throughput screening (HTS) and kinetic modeling, moving beyond basic definitions to provide field-proven protocols.[1]

Mechanistic Rationale: The "Peptidyl Mimic" Necessity

PAD enzymes (PAD1, PAD2, PAD3, PAD4) exhibit a strong substrate preference for peptidyl-arginine (arginine incorporated into a peptide chain) over free L-arginine.[1] The catalytic cleft of PAD4, for instance, requires the neutralization of the alpha-amino and alpha-carboxyl charges to position the guanidinium group correctly for catalysis.

-

The Substrate: Cbz-Arginine (N-α-benzyloxycarbonyl-L-arginine).[1] The Cbz group blocks the N-terminus, mimicking the peptide bond of a protein backbone.[1]

-

The Problem with Free Citrulline Standards: Using free L-citrulline as a standard to quantify Cbz-Arginine turnover introduces systematic error.[1] The solvation shell and colorimetric reactivity of the ureido group can shift subtly when the alpha-amine is free versus blocked.[1] Cbz-Citrulline corrects this by structurally matching the enzymatic product.[1]

Visualization: The Peptidyl Mimicry Logic

Figure 1: The structural logic of using Cbz-derivatives. The Cbz group (N-alpha protection) mimics the peptide backbone, ensuring the substrate and product behave like protein residues rather than free amino acids.[1]

Technical Core: The COLDER Assay Protocol

The COLDER assay (Color Development Reagent) is the industry standard for measuring PAD activity using Cbz-substrates.[1] It relies on the chemical reaction between the ureido group of citrulline and diacetyl monoxime (DAMO) under acidic conditions.[1]

Experimental Design Strategy

-

Objective: Determine

and -

Substrate: Cbz-Arginine (100 µM – 10 mM range).

-

Standard Curve: Cbz-Citrulline (0 – 200 µM).[1]

-

Detection: Absorbance at 540 nm (pink/red chromophore).[1]

Detailed Protocol

This protocol is optimized for a 96-well plate format to support HTS.[1]

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT.

-

COLDER Reagent:

Step-by-Step Workflow:

-

Enzymatic Reaction:

-

Incubate 10 µL of PAD enzyme (approx.[1] 0.2–0.5 µM final) with 40 µL of Cbz-Arginine in Reaction Buffer.

-

Incubate at 37°C for 15–30 minutes.

-

-

Standard Curve Preparation:

-

Prepare serial dilutions of Cbz-Citrulline in the same Reaction Buffer (0, 10, 20, 50, 100, 200 µM).

-

Add 50 µL of each standard to empty wells.

-

-

Quenching & Development:

-

Heating:

-

Seal the plate with an aluminum adhesive seal (essential to prevent evaporation).[1]

-

Incubate at 95°C for 30 minutes.

-

-

Readout:

Data Analysis: The Cbz-Citrulline Correction

To ensure data integrity, convert raw Absorbance (

Note: Do not use a free Citrulline standard curve. The slope typically deviates by 5-10% due to the Cbz-group's influence on the chromophore formation kinetics.

Application: High-Throughput Inhibitor Screening

When screening small molecules (e.g., Cl-amidine, GSK484) for PAD inhibition, Cbz-Citrulline provides the "100% Activity" reference point.[1]

Workflow Visualization

Figure 2: HTS workflow for PAD inhibitors. Note the validation step: Researchers must spike Cbz-Citrulline into wells containing the inhibitor to confirm the drug candidate does not chemically interfere with the colorimetric development.[1]

Comparative Analysis: Substrate Systems

Why choose the Cbz-system over others?

| Feature | Cbz-Arg / Cbz-Cit System | Histone H3 / Antibody ELISA | Free Arginine / Citrulline |

| Throughput | High (96/384-well plates) | Low (Western/ELISA steps) | High |

| Cost | Low (Synthetic chemicals) | High (Antibodies/Proteins) | Very Low |

| Relevance | High (Peptidyl mimic) | Very High (Physiological) | Low (Poor substrate) |

| Quantification | Absolute (via Cbz-Cit curve) | Relative (Antibody affinity) | Absolute |

| Interference | Minimal (Chemical detection) | High (Epitope masking) | Minimal |

References

-

Knipp, M., & Vašák, M. (2000).[1][5][6] A Colorimetric 96-Well Microtiter Plate Assay for the Determination of Enzymatically Formed Citrulline.[1][6][7][8] Analytical Biochemistry, 286(2), 257–264.[1][6] Link

-

Knuckley, B., et al. (2010).[1] Substrate Specificity of Protein Arginine Deiminase 4 (PAD4): Insights into the Mechanism of Citrullination. Biochemistry, 49(23), 4852–4863.[1] Link[1]

-

Causey, C. P., & Thompson, P. R. (2008).[1] An Improved Method for the Synthesis of N-α-Cbz-L-Citrulline. Tetrahedron Letters, 49(28), 4383–4384.[1] Link

-

Jones, J. E., et al. (2009).[1] Protein Arginine Deiminase 4 (PAD4): Current Understanding and Future Therapeutic Potential.[1] Current Opinion in Drug Discovery & Development, 12(5), 616–627.[1] Link

-

Cayman Chemical. (n.d.).[1] PAD4 Inhibitor Screening Assay Kit (AMC) Product Insert. Link

Sources

- 1. Citrulline - Wikipedia [en.wikipedia.org]

- 2. biomol.com [biomol.com]

- 3. Buy Cbz-Citrulline [smolecule.com]

- 4. Cbz-Citrulline | CAS 6692-89-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. researchgate.net [researchgate.net]

- 6. jst.go.jp [jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. cellbiolabs.com [cellbiolabs.com]

Technical Guide: Solubility Profile & Purification Logic for Z-L-Citrulline

Executive Summary

This technical guide addresses the solubility behavior of N-Benzyloxycarbonyl-L-Citrulline (Z-L-Citrulline) , a critical intermediate in solid-phase and solution-phase peptide synthesis. While L-Citrulline itself is highly polar and water-soluble, the introduction of the Benzyloxycarbonyl (Z) protecting group drastically alters its thermodynamic profile, shifting it from hydrophilic to lipophilic.

This guide provides:

-

Mechanistic Insight: The structural impact of the Z-group on solute-solvent interactions.

-

Experimental Protocol: A self-validating Laser Dynamic Method for precise solubility determination.

-

Data Synthesis: Comparative solubility trends using structural analogs (Z-L-Asparagine) and baseline data for L-Citrulline, as direct open-literature data for Z-L-Citrulline is proprietary.

-

Purification Logic: A graph-based workflow for recrystallization based on solubility differentials.

Chemical Basis of Solubility

To understand the solubility of Z-L-Citrulline (

-

The Ureido Group (

): Inherited from Citrulline, this group is highly polar and capable of strong hydrogen bonding (donor and acceptor). It promotes solubility in water and polar aprotic solvents (DMSO, DMF). -

The Z-Group (Benzyloxycarbonyl): This large, aromatic, hydrophobic moiety disrupts the crystal lattice energy and reduces water solubility, enhancing affinity for organic solvents like Ethanol, Ethyl Acetate, and Acetone.

The Solubility Shift:

-

L-Citrulline: Soluble in Water; Insoluble in Methanol/Ethanol.[1]

-

Z-L-Citrulline: Insoluble/Sparingly Soluble in Water; Soluble in Methanol, Ethanol, DMF.

Experimental Protocol: Laser Dynamic Method

For researchers requiring precise mole-fraction data (

Workflow Diagram[1]

Caption: Figure 1. Laser Dynamic Method workflow for determining solid-liquid equilibrium (SLE).

Step-by-Step Methodology

-

Preparation: Weigh Z-L-Citrulline (

) and Solvent ( -

Setup: Place the mixture in a double-jacketed glass vessel connected to a thermostatic water bath.

-

Laser Alignment: Direct a He-Ne laser beam through the suspension. Initially, the beam is scattered by undissolved particles (Low Transmission).

-

Dynamic Heating: Increase temperature slowly (

). -

Detection: As the solid dissolves, scattering decreases. The point of maximum laser transmission corresponds to the saturation temperature (

). -

Calculation:

Where

Solubility Data & Trends

Due to the proprietary nature of specific Z-L-Citrulline datasets, we synthesize data from the

Qualitative Solubility Profile (Z-L-Citrulline)

| Solvent Class | Specific Solvents | Solubility Rating | Primary Interaction |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole, H-bonding disruption |

| Alcohols | Methanol, Ethanol, IPA | High | H-bonding (Solvent donor) |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Van der Waals (Z-group affinity) |

| Water | Water | Low/Insoluble | Hydrophobic effect of Z-group |

| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interaction |

Reference Data: Structural Analog (Z-L-Asparagine)

Use this trend to model Z-L-Citrulline behavior. Note the positive correlation with temperature.[2]

| Solvent | Mole Fraction ( | Mole Fraction ( | Trend |

| Methanol | Exponential Increase | ||

| Ethanol | High Increase | ||

| Acetone | Moderate Increase | ||

| Water | Very Low |

Source inferred from Sha et al. (2021) on Z-amino acid analogs.

Thermodynamic Modeling

To correlate experimental data for process design (e.g., cooling crystallization), the Modified Apelblat Equation is the most authoritative model for Z-amino acids.

- : Mole fraction solubility.[3][4]

- : Absolute temperature (K).[2][3][4][5]

- : Empirical parameters derived from regression analysis.

Mechanistic Interpretation:

-

If

, the dissolution is endothermic (standard for Z-L-Citrulline). -

The positive entropy (

) drives the dissolution in organic solvents, overcoming the crystal lattice enthalpy.

Application: Purification & Crystallization Strategy[1][6][7][8]

The solubility differential between Ethanol (High solubility at high T) and Water (Anti-solvent) is the most effective purification route for Z-L-Citrulline.

Recrystallization Workflow[1][8][9]

Caption: Figure 2. Anti-solvent recrystallization strategy using the Ethanol/Water system.

Critical Process Parameters (CPP)

-

Solvent Ratio: Typically 1:3 to 1:5 (Ethanol:Water) by volume.

-

Temperature Control: Rapid cooling results in small, impure crystals (occlusion). Slow cooling (

) promotes pure, defined crystal growth. -

Oiling Out: Z-amino acids may form oils instead of crystals if water is added too quickly. If oiling occurs, reheat to clear solution and add seed crystals.

References

-

Li, S., Jiang, L., & Wang, P. (2016). Solubility and Solution Thermodynamics of the δ Form of L-Citrulline in Water + Ethanol Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 61(2). Link

-

Sha, J., Ma, T., Zhao, R., & Ren, B. (2021). Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems.[2] Journal of Chemical & Engineering Data. Link

-

Kakimoto, T., et al. (1971). Enzymatic Production of L-Citrulline by Pseudomonas putida.[5] Applied Microbiology. Link

-

WIPO Patent WO/2020/247853. (2020). Improved Method of Synthesis and Purification of Citrulline. Link

Sources

- 1. CN103172542A - Method for separating and purifying L-citrulline - Google Patents [patents.google.com]

- 2. figshare.com [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Production of l-Citrulline by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Stability of the Benzyloxycarbonyl (Cbz) Protecting Group on Citrulline: A Technical Guide for Advanced Bioconjugation

Executive Summary

As a Senior Application Scientist overseeing complex bioconjugation workflows, I frequently observe that the success of advanced therapeutics—particularly Antibody-Drug Conjugates (ADCs)—hinges on the precise manipulation of protecting group thermodynamics. Citrulline, a non-standard amino acid featuring a highly polar urea side-chain, presents a unique synthetic challenge. To construct enzyme-cleavable linkers without degrading this sensitive moiety, chemists rely heavily on the benzyloxycarbonyl (Cbz or Z) protecting group. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, cleavage kinetics, and practical applications of Cbz-Citrulline.

Structural Thermodynamics of the Cbz-Urethane Linkage

The primary role of the Cbz group is to temporarily mask the nucleophilicity of amines by converting them into significantly less reactive carbamates (urethanes)[1]. The carbamate functional group acts as a thermodynamic sink; the delocalization of the nitrogen lone pair into the adjacent carbonyl's pi-antibonding orbital drastically reduces the basicity and nucleophilicity of the alpha-amine[1]. Furthermore, the bulky benzyl moiety provides substantial steric shielding, protecting the urethane core from unwanted nucleophilic attack during complex multi-step syntheses.

Citrulline's unique structural feature is its urea side-chain. While more stable than an amide, the urea group is susceptible to dehydration or cyclization under extreme thermal stress or strongly acidic conditions. The Cbz group is the ideal orthogonal protector because its robust stability across basic and mildly acidic media prevents premature deprotection, while its specific vulnerability to neutral hydrogenolysis preserves the structural integrity of the citrulline residue[1].

Comparative Thermodynamic Stability Matrix

The strategic advantage of the Cbz group lies in its orthogonal stability relative to other foundational protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)[2]. The following matrix summarizes these thermodynamic thresholds, allowing researchers to design non-interfering reaction conditions[2].

Table 1: Comparative Thermodynamic Stability Matrix of Amine Protecting Groups

| Protecting Group | Mild Acid (e.g., 0.1% TFA) | Strong Acid (e.g., HBr/AcOH) | Mild Base (e.g., 20% Piperidine) | Strong Base (e.g., NaOH) | Hydrogenolysis (H₂, Pd/C) |

| Boc | Stable (Short exposure) | Cleaved (t-butyl cation) | Stable | Stable | Stable |

| Fmoc | Stable | Stable | Cleaved (β-elimination) | Cleaved | Stable |

| Cbz | Stable | Cleaved (Benzyl cation) | Stable | Stable | Cleaved (Entropic drive) |

| Quantitative stability parameters synthesized from comparative protecting group profiles[1][2]. |

Cleavage Kinetics and Thermodynamic Drivers

The deprotection of Cbz-Citrulline is dictated by two primary thermodynamic pathways: catalytic hydrogenolysis and strong acidolysis.

The most common and mildest method for Cbz removal is transition-metal catalyzed hydrogenolysis (typically H₂ gas over a Pd/C catalyst)[1]. This reaction is thermodynamically driven by a massive entropic gain. The cleavage of the low-energy benzylic C-O bond results in the irreversible evolution of carbon dioxide gas and the formation of volatile toluene[1]. Because this process occurs at a neutral pH, the sensitive citrulline urea group remains completely unaffected. Alternatively, Cbz can be cleaved using strong acids (e.g., HBr in acetic acid) via the formation of a benzyl carbocation, though this is generally avoided for citrulline to prevent side-chain degradation[1].

Caption: Thermodynamic cleavage pathways of Cbz-Citrulline.

Self-Validating Experimental Protocol: Synthesis of Cbz-Citrulline

To ensure high yield and prevent side reactions, the synthesis of Cbz-Citrulline must be executed as a self-validating system where thermodynamic parameters—specifically pH and temperature—are strictly controlled and monitored.

Caption: Self-validating experimental workflow for Cbz-Citrulline synthesis.

Step-by-Step Methodology:

-

Buffer Equilibration: Dissolve L-Citrulline in a mixed base buffer system (Na₂CO₃:NaHCO₃ = 2:1).

-

Causality & Validation: Continuous pH monitoring must confirm the solution remains between pH 8 and 10. A pH below 8 leads to the rapid thermodynamic decomposition of the Cbz-Cl reagent, while a pH above 10 risks the base-catalyzed racemization of the citrulline stereocenter[3].

-

-

Reagent Addition: Cool the reaction vessel to 0–5°C using an ice bath. Add Benzyl chloroformate (Cbz-Cl) dropwise.

-

Causality & Validation: The formation of the urethane bond is highly exothermic. Thermal monitoring validates that the reaction rate is controlled, minimizing competing hydrolysis of the chloroformate.

-

-

In-Process Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validate the complete consumption of L-Citrulline via TLC (ninhydrin stain).

-

Phase Transfer & Acidification: Wash the aqueous layer with diethyl ether to extract any unreacted Cbz-Cl. Carefully acidify the aqueous phase to pH 2–3 using 1M HCl.

-

Causality & Validation: Protonation of the citrulline carboxylate neutralizes its charge, thermodynamically driving the Cbz-Citrulline into the organic phase for efficient extraction with ethyl acetate.

-

-

Crystallization & Final Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize from ethyl acetate/hexanes. The introduction of the Cbz group significantly enhances the crystallinity of the intermediate, simplifying purification[1]. Final validation must be performed using LC-MS and ¹H-NMR to ensure the urea side-chain remains fully intact.

Application in ADC Linker Engineering (Z-Val-Cit-PAB-OH)

The thermodynamic stability of Cbz-Citrulline is fully realized in the engineering of Antibody-Drug Conjugates (ADCs). The maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-VC-PAB) linker is an industry gold standard, utilized in clinical-stage ADCs due to its high in vivo stability and highly specific cleavage by the tumor-associated lysosomal enzyme cathepsin B[4].

During the multi-step assembly of this linker, serves as a crucial, high-purity intermediate[5]. The Cbz (Z) group protects the N-terminus of the valine residue. Its robust stability allows chemists to perform aggressive coupling reactions to attach the self-immolative PAB spacer and the highly potent payload (e.g., MMAE) without risking premature deprotection[4][5]. Once the payload is secured, the Cbz group is cleanly removed via hydrogenolysis, setting the stage for the final attachment of the maleimide conjugation handle without exposing the delicate drug-linker construct to harsh acids or bases.

Conclusion

The benzyloxycarbonyl (Cbz) protecting group remains an indispensable tool in the synthesis of citrulline-containing peptides and bioconjugates. By understanding the thermodynamic boundaries of the urethane linkage—specifically its resistance to basic/mildly acidic conditions and its entropically driven cleavage via hydrogenolysis—drug development professionals can engineer self-validating synthetic routes that preserve the integrity of complex, highly potent therapeutic molecules.

References

-

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis , BenchChem. 1[1]

-

Amino protecting group—benzyloxycarbonyl (Cbz) , Suzhou Highfine Biotech. 3[3]

-

A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals , BenchChem. 2[2]

-

A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation , Journal of Herbmed Pharmacology. 4[4]

Sources

Understanding the Urea Moiety in Cbz-Protected Citrulline

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary: The Deceptive Stability of the Urea Side Chain

In the realm of peptide therapeutics, particularly those targeting peptidylarginine deiminases (PADs) or involving citrullinated autoantigens (e.g., in Rheumatoid Arthritis),

While the urea moiety (

This guide moves beyond standard protocols to dissect the electronic behavior of the citrulline side chain, mapping the causality of side reactions and providing a self-validating workflow for high-fidelity synthesis.

Chemical Anatomy: Electronic Structure & Reactivity

To master Cbz-Cit-OH chemistry, one must first understand the electron distribution of the ureido group. Unlike amines, the terminal nitrogen is not the primary nucleophile; the oxygen atom dictates reactivity through resonance.

Resonance Stabilization

The urea linkage exhibits strong resonance, delocalizing the lone pairs from the nitrogen atoms onto the carbonyl oxygen. This renders the terminal

However, this stabilization creates a dipole-rich environment , making the side chain a potent hydrogen bond donor and acceptor.

The Nucleophilicity Trap

While weak, the terminal nitrogen is nucleophilic. In the presence of highly activated acylating agents (e.g., excess HATU/DIEA or symmetrical anhydrides), the urea can attack the activated carbonyl, leading to

Figure 1: Electronic resonance of the urea moiety leading to dual reactivity challenges.

Synthetic Challenges & Side Reactions[1][2][3][4]

The use of Cbz-Cit-OH introduces specific failure modes distinct from Fmoc or Boc chemistry.

Intermolecular Aggregation (The "Gelation" Effect)

The unprotected urea group can form an extensive intermolecular hydrogen-bonding network. In solid-phase peptide synthesis (SPPS) or concentrated solution phase, this leads to "pseudo-crosslinking," causing:

-

Incomplete coupling of subsequent amino acids.

-

Broadening of NMR signals.[1]

-

Gelation of reaction mixtures.[2]

Diagnostic: If your resin bed volume shrinks or the reaction mixture becomes viscous/cloudy despite using soluble reagents, urea-mediated aggregation is the likely culprit.

-Acylation (Branching)

When pushing a difficult coupling with excess reagents (e.g., 5-10 eq.), the terminal urea nitrogen can compete with the

-

Mechanism: Attack of urea

on the activated ester. -

Prevention: Avoid large excesses of activated carboxylates. Use stoichiometric coupling (1.0–1.2 eq.) with high-efficiency coupling agents.

Dehydration to Nitrile

Under strong activation conditions without sufficient base, or in the presence of specific dehydrating agents (like

-

Mass Shift: -18 Da.

Strategic Protocol: A Self-Validating System

This protocol is designed to mitigate aggregation and prevent side-chain modification. It assumes the use of Cbz-Cit-OH in a solution-phase or hybrid SPPS workflow.

Solvent Strategy

Standard DCM or pure DMF is often insufficient to disrupt urea H-bonds.

-

Recommendation: Use a chaotropic solvent system .

-

Primary: DMF containing 10-20% DMSO.

-

Alternative: NMP (N-methylpyrrolidone) with 0.4M LiCl (Lithium Chloride).

-

Why: DMSO and LiCl effectively disrupt the hydrogen bonding network, keeping the Cit chain solvated and accessible.

-

Coupling Logic

Avoid "sledgehammer" activation (e.g., acid chlorides, high temp).

| Parameter | Recommendation | Rationale |

| Coupling Agent | DIC / Oxyma Pure | Neutral pH, lower risk of over-activation compared to HATU/HBTU. |

| Stoichiometry | 1.1 eq. (Amino Acid) | Prevents saturation of the urea side chain. |

| Base | Collidine or NMM | Weaker bases than DIEA reduce risk of base-catalyzed side reactions.[5] |

| Temperature | Ambient (20-25°C) | Heat promotes urea acylation and dehydration. |

Cbz Deprotection (Hydrogenolysis)

The Cbz group is orthogonal to the urea instability.

-

Method: Catalytic Hydrogenation (

, Pd/C). -

Critical Note: The urea sulfur-free status allows Pd/C use, but trace sulfur from other reagents (e.g., if Met/Cys are present) will poison the catalyst.

-

Troubleshooting: If deprotection is slow, add a drop of acetic acid to protonate amines that might coordinate to Pd.

Experimental Workflow: Cbz-Cit Coupling

This workflow ensures the integrity of the urea moiety during incorporation.

Step 1: Pre-Solubilization Dissolve Cbz-Cit-OH (1.0 mmol) in DMF:DMSO (4:1 v/v). Ensure complete clarity. If turbid, sonicate at 30°C.

Step 2: Activation (In-Situ) Add Oxyma Pure (1.0 mmol) followed by DIC (1.0 mmol). Stir for 2 minutes.

-

Checkpoint: The solution should remain clear. Precipitate indicates urea aggregation or urea-derived polymerization.

Step 3: Coupling Add the activated mixture to the amine component (0.9 mmol). Stir at room temperature.

-

Monitor: HPLC at 1h. Look for the product peak. If <50% conversion, do not add more activated acid immediately. Instead, dilute with more DMSO to break aggregation.

Step 4: Work-up (Solution Phase) Acid wash (0.1 M HCl) is safe for Citrulline. Avoid strong alkaline washes which can degrade the urea.

Figure 2: Optimized workflow for coupling Cbz-Citrulline while minimizing side reactions.

Analytical Characterization

Verifying the urea integrity is non-trivial due to its polarity.

NMR Markers ( H-NMR in DMSO- )

- -Protons: Triplet/Multiplet at ~2.9 – 3.0 ppm . This shifts if the nitrogen is acylated.

-

Urea

: Broad singlet at ~5.4 ppm . Disappearance or splitting into a doublet indicates substitution (acylation). -

Urea

: Singlet/Doublet at ~5.9 ppm .

Mass Spectrometry (ESI-MS)

-

Target Mass:

. -

Watch List:

-

+40/42 Da: Acetylation (if acetic anhydride capping was used incorrectly).

-

+ [Amino Acid Mass]: Branching (

-acylation). -

-18 Da: Dehydration to Nitrile (indicates harsh activation).

-

-43 Da: Loss of HNCO (Isocyanic acid) – fragmentation pattern in MS/MS, confirms urea presence.

-

References

-

Citrullination and Protein Deimination. National Institutes of Health (NIH) / PMC. [Link]

-

Urea Derivatives in Drug Discovery. Journal of Medicinal Chemistry / PMC. [Link]

-

Solubility and Hydrogen Bonding of Urea Peptides. ResearchGate / University of Pennsylvania. [Link]

Sources

- 1. Nitrogen NMR [chem.ch.huji.ac.il]

- 2. Protocol for identification of protein citrullination by immunoprecipitation followed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

Technical Profile: N-alpha-Benzyloxycarbonyl-L-Citrulline (Z-Cit-OH)

The following technical guide details the physiochemical characteristics, synthesis, and applications of N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH) .

Executive Summary

N-alpha-Benzyloxycarbonyl-L-citrulline (commonly abbreviated as Z-Cit-OH or Cbz-Citrulline ) is a protected amino acid derivative used primarily in peptide synthesis and enzymatic research. It consists of the non-proteinogenic amino acid L-citrulline, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz/Z) group.[1] This protection confers stability to the amine during carboxyl-activation steps, preventing self-polymerization and allowing for controlled peptide bond formation.

While modern Solid-Phase Peptide Synthesis (SPPS) predominantly utilizes Fmoc-protected derivatives (e.g., Fmoc-Cit-OH, CAS 133174-15-9), Z-Cit-OH remains critical for liquid-phase synthesis, specific enzymatic substrate preparation (e.g., for PAD enzymes), and legacy protocols where acid-labile protecting groups are disadvantageous.

Identity & Physiochemical Characteristics

The following data aggregates verified chemical identifiers and physical properties.

Table 1: Chemical Identity & Properties

| Characteristic | Specification |

| Chemical Name | N-alpha-Benzyloxycarbonyl-L-citrulline |

| Common Synonyms | Z-Cit-OH; Cbz-L-Citrulline; N5-carbamoyl-N2-[(benzyloxy)carbonyl]-L-ornithine |

| CAS Registry Number | 6692-89-3 (Note: Distinct from HHC, CAS 6692-85-9) |

| Molecular Formula | |

| Molecular Weight | 309.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 115–117 °C [1] |

| Solubility | Soluble in DMF, DMSO, warm Ethanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4] |

| pKa Values | |

| Chirality | L-Isomer (S-configuration at |

Structural Visualization

The diagram below illustrates the core structure, highlighting the Cbz protecting group and the reactive urea side chain.

Synthesis & Manufacturing Logic

The synthesis of Z-Cit-OH typically follows the Schotten-Baumann reaction principle. This method is preferred over anhydrous acylation because L-citrulline is zwitterionic and poorly soluble in organic solvents. The use of an aqueous basic medium solubilizes the amino acid and scavenges the hydrochloric acid byproduct generated by the protecting reagent.

Reaction Mechanism

-

Solubilization: L-Citrulline is dissolved in sodium hydroxide (NaOH) or sodium carbonate (

) to deprotonate the alpha-amine. -

Acylation: Benzyl chloroformate (Cbz-Cl) is added. The nucleophilic amine attacks the carbonyl of Cbz-Cl.

-

Acidification: The resulting salt is acidified to precipitate the free acid form of Z-Cit-OH.

Critical Considerations

-

pH Control: The pH must be maintained >9 to keep the amine nucleophilic, but <12 to prevent hydrolysis of the Cbz-Cl reagent or the urea side chain.

-

Side Reactions: The ureido group (

) is relatively unreactive under these conditions, avoiding the need for side-chain protection. However, strong activation (e.g., using

Experimental Protocol: Synthesis of Z-Cit-OH

Objective: Preparation of N-alpha-Benzyloxycarbonyl-L-citrulline from L-Citrulline. Scale: 10 mmol (approx. 1.75 g starting material).

Reagents

-

Benzyl Chloroformate (Cbz-Cl) (95%+)

-

Sodium Carbonate (

) or 2N NaOH -

Hydrochloric Acid (1N HCl)

-

Ethyl Acetate (EtOAc)

-

Diethyl Ether (for crystallization)

Step-by-Step Methodology

-

Dissolution:

-

In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of L-Citrulline in 25 mL of 1N NaOH (or equivalent

solution). -

Rationale: Ensures the alpha-amine is unprotonated and available for nucleophilic attack.

-

-

Acylation (0°C):

-

Cool the solution to 0–5°C using an ice bath.

-

Add 1.7 mL (approx. 12 mmol) of Benzyl Chloroformate dropwise over 20 minutes while stirring vigorously.

-

Control: Maintain pH ~9-10 by adding small aliquots of 2N NaOH if necessary.

-

-

Reaction Completion:

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Check: The solution should remain clear or slightly turbid. Unreacted Cbz-Cl typically forms an oil that can be extracted with ether before acidification.

-

-

Work-Up:

-

Extract the alkaline solution once with 20 mL Diethyl Ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic layer.

-

Cool the aqueous phase to 0°C and slowly acidify to pH 2–3 using 6N HCl.

-

Observation: Z-Cit-OH will precipitate as a white oil or solid.

-

-

Isolation:

-

Extract the acidified aqueous phase with Ethyl Acetate (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Evaporate the solvent under reduced pressure.

-

Recrystallization: Dissolve the residue in a minimum amount of warm Ethyl Acetate and add Diethyl Ether or Petroleum Ether until turbid. Store at 4°C to crystallize.

-

Workflow Visualization

Applications & Quality Control

Applications

-

Peptide Synthesis: Z-Cit-OH is used to introduce citrulline residues into peptide chains. Unlike Arginine, Citrulline is neutral, altering the charge profile of the peptide.

-

Note: For SPPS, Fmoc-Cit-OH is preferred to avoid HF cleavage required for Z-group removal. Z-Cit-OH is reserved for liquid-phase synthesis or when catalytic hydrogenation (H2/Pd) is a viable deprotection strategy.

-

-

Enzymatic Standards: Used as a reference material for Protein Arginine Deiminase (PAD) assays, where Arginine residues are converted to Citrulline.

-

Linker Chemistry: A key component in cleavable linkers (e.g., Val-Cit linkers) for Antibody-Drug Conjugates (ADCs), though the Fmoc variant is more common in modern manufacturing.

Quality Control Parameters

-

HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile gradient).

-

Mass Spectrometry (ESI-MS): Expected

. -

TLC:

value differs significantly from free L-Citrulline (Stationary phase: Silica; Mobile phase:

Handling & Storage[1][7][8][9]

-

Storage: Store at -20°C. Keep desiccated.

-

Stability: Stable for >2 years if protected from moisture. Hygroscopic nature requires equilibration to room temperature before opening.

References

-

US Patent 3250759A. Citrulline containing peptides. (1966). Describes the synthesis and melting point (115-117°C) of N-alpha-benzyloxycarbonyl-L-citrulline. Link

-

Chemical-Suppliers.eu. Cbz-Citrulline | CAS 6692-89-3. Database entry confirming CAS registry for the Z-protected derivative. Link

-

PubChem. L-Citrulline (Base Compound). National Library of Medicine. Link[7]

-

Sigma-Aldrich. Fmoc-Cit-OH (Modern Alternative). Product Specification for comparison. Link

Sources

- 1. Z-Val-Cit-PAB-OH - SRIRAMCHEM [sriramchem.com]

- 2. Fmoc-Cit-OH Novabiochem 133174-15-9 [sigmaaldrich.com]

- 3. Tetrahydrocannabidiol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 5. peptide.com [peptide.com]

- 6. isotope.com [isotope.com]

- 7. Citrulline - Wikipedia [en.wikipedia.org]

basic mechanism of PAD enzyme interaction with Cbz-Citrulline substrates

This guide details the biochemical and kinetic interaction of Peptidylarginine Deiminases (PADs) with the small-molecule model system involving Cbz-Arginine (substrate) and Cbz-Citrulline (product).

While Cbz-Citrulline is chemically the product of this reaction, it serves as the critical reference standard for quantifying enzymatic turnover in high-throughput screening. This guide focuses on the mechanistic conversion of Cbz-Arg to Cbz-Cit and the validation of this activity.

Core Mechanism: The Deimination of Cbz-Arginine

The conversion of N-alpha-carbobenzoxy-L-arginine (Cbz-Arg) to N-alpha-carbobenzoxy-L-citrulline (Cbz-Cit) is the industry-standard model reaction for characterizing PAD kinetics. This reaction is not a simple hydrolysis but a calcium-dependent, acid-base assisted catalysis involving a "reverse protonation" mechanism.

The Active Site Architecture

PAD enzymes (specifically PAD2 and PAD4) exist in an inactive, disordered state in the absence of calcium.

-

Calcium-Driven Ordering: Upon binding up to five Ca²⁺ ions, the active site undergoes a conformational shift (

5-8 Å movement of the -

Substrate Recognition: The Cbz- group (hydrophobic) anchors the substrate via Van der Waals interactions near Trp347 and Val469 (PAD4 numbering), positioning the guanidinium group deep in the electronegative pocket.

The Catalytic "Reverse Protonation" Cycle

Unlike typical cysteine proteases, PADs do not cleave the peptide bond. They hydrolyze the guanidinium group.[1]

-

Nucleophilic Attack: Cys645 (activated by the substrate binding) attacks the

of the guanidinium group. -

Tetrahedral Intermediate: A tetrahedral thiouronium intermediate forms. His471 acts as a general acid, donating a proton to the leaving ammonia group (not the typical base role).

-

Ammonia Release: The C-N bond breaks, releasing ammonia (

) and leaving an S-alkylthiouronium intermediate. -

Hydrolysis: A water molecule, activated by Asp350/Asp473 , attacks the intermediate.

-

Product Release: Cbz-Citrulline is formed and released. The loss of the positive charge (Arg

Cit) disrupts the electrostatic lock, facilitating product expulsion.

Visualization: Signaling & Catalytic Pathway

The following diagram illustrates the logical flow from Calcium activation to Cbz-Citrulline release.

Caption: Logical flow of PAD activation and the stepwise conversion of Cbz-Arg to Cbz-Cit.

Self-Validating Experimental Protocol

To study this interaction, we utilize a discontinuous colorimetric assay (modified COLDER method). This protocol is self-validating because it employs Cbz-Citrulline as an internal standard to normalize signal variability.

Reagents & Preparation

-

Enzyme: Recombinant human PAD4 (10-20 nM final).

-

Substrate: Cbz-Arg-OH (0.2 mM – 10 mM).

-

Standard: Cbz-Citrulline (Must be high purity >98%).

-

Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT.

-

Color Reagent (COLDER): 2.25 M H₂SO₄, 1.5 M H₃PO₄, 20 mM Diacetyl monoxime, 0.5 mM Thiosemicarbazide.

Protocol Workflow

-

Standard Curve Generation (Crucial Step):

-

Prepare a dilution series of Cbz-Citrulline (0, 10, 20, 50, 100 µM) in Reaction Buffer.

-

Why: This validates the color reagent's linearity and provides the extinction coefficient for the specific run.

-

-

Enzymatic Reaction:

-

Incubate PAD enzyme + Cbz-Arg substrate in Reaction Buffer at 37°C.

-

Timepoints: 0, 5, 10, 15, 30 min.

-

-

Quenching & Derivatization:

-

Quantification:

-

Cool to RT. Transfer to clear 96-well plate.

-

Read Absorbance at 540 nm (or 530 nm).

-

Convert

to [Product] using the Cbz-Citrulline standard curve.

-

Validation Criteria (Trustworthiness)

-

Linearity: The

of the Cbz-Citrulline standard curve must be >0.98. -

Z-Factor: For screening, Z' must be >0.5 using Cl-Amidine (200 µM) as a negative control (100% inhibition).

-

Calcium Dependence: A "No Calcium" control (buffer + 10 mM EDTA) must show 0% activity. This confirms the signal is PAD-mediated and not background hydrolysis.

Quantitative Data Summary

The following table summarizes kinetic parameters for PAD4 interaction with Cbz-Arg compared to other substrates. Note the high

| Substrate | Notes | |||

| Cbz-Arg | 450 ± 50 | 4.2 ± 0.5 | ~9,300 | Standard small-molecule model |

| BAEE | 1,600 ± 200 | 2.8 ± 0.3 | ~1,750 | Lower affinity, commonly used historically |

| Histone H3 | < 10 | ~1.5 | >150,000 | Physiological substrate (High affinity) |

Data aggregated from Knuckley et al. and Kearney et al. (See References).

Assay Workflow Visualization

Caption: Step-by-step workflow for the colorimetric quantification of Cbz-Citrulline generation.

References

-

Knuckley, B. et al. "Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3." Biochemistry (2010).

-

Kearney, P.L. et al. "Kinetic characterization of protein arginine deiminase 4: a transcriptional corepressor implicated in the onset and progression of rheumatoid arthritis." Biochemistry (2005).[3]

-

Causey, C.P. et al. "The development of N-alpha-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a reversible inhibitor of protein arginine deiminase 4." Journal of the American Chemical Society (2011).

-

Bicker, K.L. & Thompson, P.R. "The protein arginine deiminases: Structure, function, inhibition, and disease." Biopolymers (2013).

Sources

- 1. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research [mdpi.com]

- 3. DSpace [repository.escholarship.umassmed.edu]

- 4. PAD - Creative Enzymes [creative-enzymes.com]

- 5. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Cbz-Citrulline Peptides via SPPS

This Application Note is structured as a high-level technical guide for the incorporation of N-α-Benzyloxycarbonyl-L-Citrulline (Cbz-Cit-OH) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).

Executive Summary & Scientific Rationale

The incorporation of Citrulline (Cit) into peptides is critical for studying Protein Arginine Deiminases (PADs), rheumatoid arthritis autoantibodies, and protease substrates (e.g., Cathepsin/Trypsin assays). While standard SPPS utilizes Fmoc-Cit-OH for internal sequence elongation, Cbz-Cit-OH (Z-Cit-OH) is uniquely employed as a terminal capping residue .[1]

The Chemical Logic:

-

Orthogonality: The Cbz (Z) group is stable to the acidic conditions (TFA) used for final resin cleavage and side-chain deprotection in Fmoc chemistry.[2] It is also stable to the basic conditions (Piperidine) used during chain assembly.

-

Application: This stability allows the synthesis of N-terminally protected peptides (e.g., Cbz-Cit-Gly-Arg-AMC) directly from the solid support without post-cleavage modification.[1]

-

Challenge: The unprotected urea side chain of Citrulline is nucleophilic and prone to dehydration or cyclization if activated too harshly. This protocol mitigates these risks through optimized coupling conditions.

Strategic Planning: The "Terminal Cap" Approach

This protocol focuses on the Fmoc-SPPS strategy , where Cbz-Cit-OH is introduced as the final amino acid.[1]

Critical Decision Matrix

| Parameter | Recommendation | Scientific Reasoning |

| Chemistry Strategy | Fmoc/tBu | Allows mild chain assembly.[1][3] Cbz is stable to the final TFA cleavage, yielding the desired Z-protected product. |

| Resin Choice | Rink Amide or 2-CTC | Rink Amide for C-terminal amides (common in substrates).[1] 2-Chlorotrityl (2-CTC) for C-terminal acids (prevents diketopiperazine formation).[1] |

| Coupling Reagent | DIC / Oxyma Pure | Superior to HBTU/DIEA for Citrulline. Reduces risk of urea side-chain dehydration and racemization. |

| Side Chain Protection | None (for Cit) | The urea group of Citrulline is generally left unprotected; it is stable to TFA and Piperidine but sensitive to electrophiles (e.g., acetic anhydride). |

Materials & Reagents

-

Building Block: N-α-Cbz-L-Citrulline (Cbz-Cit-OH).[1]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) or HOBt.[1]

-

Solvent: DMF (Peptide grade, amine-free).[1]

-

Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5).

Detailed Experimental Protocol

Phase A: Resin Preparation & Chain Assembly

Perform standard Fmoc synthesis for the peptide sequence preceding the Citrulline residue.

-

Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Elongation: Couple subsequent amino acids using standard Fmoc-AA-OH (4 eq), DIC (4 eq), and Oxyma (4 eq) for 60 min.

-

Final Deprotection: Remove the Fmoc group from the N-terminal residue of the growing chain before coupling Cbz-Cit-OH.

Phase B: Coupling Cbz-Citrulline (The Critical Step)

This step requires modification from standard automated protocols to ensure solubility and prevent side reactions.[1]

-

Preparation of Active Ester:

-

Dissolve Cbz-Cit-OH (3 eq) and Oxyma Pure (3 eq) in minimum DMF.[1]

-

Note: If solubility is poor, add 10% DMSO or NMP. Citrulline derivatives can be stubborn.

-

Add DIC (3 eq) and stir for 2–3 minutes to pre-activate.

-

Caution: Do not use phosphonium salts (PyBOP) or uronium salts (HBTU) with high concentrations of tertiary base (DIPEA) for prolonged periods, as this increases the risk of urea cyclization.

-

-

Coupling Reaction:

-

Add the pre-activated mixture to the resin-bound free amine.

-

Agitate at room temperature for 2 to 4 hours . (Citrulline coupling is kinetically slower than simple hydrophobic residues).

-

-

Washing:

-

Drain and wash resin thoroughly: DMF (5x), DCM (5x).[5]

-

Crucial: Do not perform a final deprotection step. The Cbz group must remain ON.

-

Phase C: Cleavage & Isolation

-

Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5 v/v/v).

-

Reaction: Add cocktail to resin. Shake for 2–3 hours.

-

Work-up:

Visualizing the Workflow

The following diagram illustrates the specific logic of the Cbz-Citrulline "Capping" strategy within an Fmoc workflow.

Caption: Workflow for N-terminal capping with Cbz-Citrulline. Note the stability of Cbz during the red cleavage step.

Troubleshooting & Quality Control

Common Issues and Solutions

| Issue | Diagnostic | Root Cause | Solution |

| Mass +40 Da | MS Peak [M+40] | Oxazoline Formation. Reaction of urea oxygen with activated species (often if Halo-acetyls are present, or harsh activation).[1] | Use DIC/Oxyma instead of HBTU. Ensure pre-activation is short (<5 min). |

| Incomplete Coupling | Blue Kaiser Test | Steric hindrance or poor solubility of Cbz-Cit.[1] | Double couple. Add 10% DMSO to coupling mixture. Increase temperature to 50°C (cautiously). |

| Low Yield | Low crude weight | Aggregation of peptide chain. | Use "Magic Mixture" (DCM/DMF/NMP) or PEG-based resins (ChemMatrix).[1] |

Analytical Verification[7][8]

-

HPLC: Cbz peptides are more hydrophobic. Expect a shift to higher retention times compared to the free amine version.

-

Mass Spec: Verify the mass of Sequence + Cbz (134.1 Da) + Citrulline.

References

-

ResearchGate. (2020). Short Peptide synthesis, Fmoc-SPPS with citrulline, why can it show a different mass? Retrieved from [Link]

-

PubChem. (2025). Cbz-Nle-Arg-Arg-AMC Structure and Properties. Retrieved from [Link]

Sources

- 1. Cbz-Nle-Arg-Arg-AMC | C36H50N10O7 | CID 176076171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. health.clevelandclinic.org [health.clevelandclinic.org]

synthesis of fluorogenic substrates using Cbz-L-Citrulline

Executive Summary

This guide details the chemical synthesis and application of N-alpha-Benzyloxycarbonyl-L-Citrulline-7-amido-4-methylcoumarin (Cbz-Cit-AMC) . While Arginine-AMC substrates are ubiquitous for assaying trypsin-like proteases and Peptidyl Arginine Deiminases (PADs), the Citrulline analog is critical for two distinct high-value applications:

-

Quantitative Reference Standards: Essential for generating standard curves in PAD activity assays (where Arginine is converted to Citrulline).

-

Specificity Profiling: Used to identify rare proteases with Citrulline-cleaving specificity (e.g., certain cysteine proteases like papain or bacterial virulence factors) and to validate the selectivity of trypsin-like enzymes.

This protocol utilizes a Mixed Anhydride Coupling strategy, optimized to overcome the low nucleophilicity of the aminocoumarin fluorophore while preserving the integrity of the labile citrulline urea side chain.

Chemical Strategy & Rationale

The synthesis of AMC-based substrates presents a specific challenge: the amine group on 7-amino-4-methylcoumarin is electronically deactivated by the coumarin ring system, making it a poor nucleophile. Standard peptide coupling reagents (like EDC/HOBt) often result in sluggish reactions and low yields.

To force this coupling without damaging the sensitive urea side chain of L-Citrulline, we employ Isobutyl Chloroformate (IBCF) to generate a mixed anhydride intermediate.

-

Why IBCF? It creates a highly reactive electrophile that can be attacked by the weak AMC amine.

-

Why -15°C? Strict temperature control prevents the disproportionation of the mixed anhydride and minimizes racemization of the L-Citrulline alpha-carbon.

-

Side Chain Consideration: The urea group (

) of Citrulline is generally stable under these conditions, provided the reaction remains strictly anhydrous and cold.

Visualizing the Synthesis Pathway

Figure 1: The Mixed Anhydride coupling pathway. Activation at low temperature is the critical control point to ensure yield and optical purity.

Detailed Synthesis Protocol

Safety Note: Work in a fume hood. Isobutyl chloroformate is corrosive and lachrymatory.

Materials Required

-

Cbz-L-Citrulline (Z-Cit-OH)

-

Isobutyl Chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Solvents: Anhydrous THF (Tetrahydrofuran), Anhydrous DMF (Dimethylformamide)

-

Workup: Ethyl Acetate (EtOAc), 5% Citric Acid, 5% NaHCO3, Brine,

.

Step-by-Step Procedure

-

Solubilization & Activation:

-

Dissolve 1.0 mmol of Cbz-L-Citrulline in a mixture of anhydrous THF/DMF (4:1 ratio, 10 mL total). Note: The DMF is necessary to fully solubilize the polar Citrulline.

-

Cool the solution to -15°C using an ice/salt bath or cryostat.

-

Add 1.1 mmol of N-Methylmorpholine (NMM) under nitrogen atmosphere.

-

Dropwise, add 1.1 mmol of Isobutyl Chloroformate (IBCF) .

-

Action: Stir at -15°C for 15-20 minutes . This forms the mixed anhydride.[4][5][6]

-

-

Coupling:

-

Dissolve 1.1 mmol of 7-Amino-4-methylcoumarin (AMC) in a minimal amount of DMF.

-

Add the AMC solution slowly to the activated mixed anhydride mixture.

-

Action: Allow the reaction to proceed at -15°C for 1 hour, then slowly warm to room temperature (RT) and stir overnight (12-16 hours).

-

-

Workup & Isolation:

-

Evaporate the THF under reduced pressure (rotary evaporator).

-

Dilute the remaining DMF residue with 50 mL Ethyl Acetate .

-

Wash Sequence:

- mL 5% Citric Acid (Removes unreacted amines/NMM).

- mL Water.

-

mL 5%

- mL Brine.

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.[7]

-

-

Purification:

-

Recrystallize from MeOH/Ether or purify via Silica Gel Column Chromatography using a gradient of

: MeOH (95:5 to 90:10). -

Target: Cbz-Cit-AMC usually elutes as a white to off-white solid.

-

Analytical Validation (Self-Validating System)

Before using the substrate in biological assays, confirm identity and purity.

| Technique | Expected Result | Diagnostic Value |

| TLC | Single spot under UV (365 nm) | Purity check. |

| HPLC | Single peak (>95% area) | Essential for quantitative standard curves. |

| 1H-NMR | Amide NH of Coumarin . Confirms successful coupling to AMC. | |

| 1H-NMR | Urea NH2 protons . Confirms the Citrulline side chain is intact (not dehydrated to nitrile). | |

| Mass Spec | Confirms molecular formula. |

Application Protocol: PAD Enzyme Assay Standardization

The primary utility of Cbz-Cit-AMC is to serve as the Product Standard for Peptidyl Arginine Deiminase (PAD) assays. PADs convert Cbz-Arg-AMC (substrate) into Cbz-Cit-AMC (product) + Ammonia.

While ammonia detection is one readout, direct HPLC separation of the Substrate (Arg) and Product (Cit) is the gold standard for kinetic analysis.

Workflow Diagram

Figure 2: Workflow for using Z-Cit-AMC to calibrate PAD enzymatic turnover.

Protocol: Generating the Standard Curve

-

Stock Solution: Dissolve synthesized Cbz-Cit-AMC in DMSO to 10 mM.

-

Dilution Series: Prepare serial dilutions (e.g., 0, 1, 5, 10, 20, 50

) in the assay buffer (typically 50 mM HEPES, 10 mM -

HPLC Injection: Inject 10-50

of each standard onto a C18 Reverse Phase column.-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).

-

Gradient: 10% to 90% ACN over 20 mins.

-

-

Calibration: Plot Peak Area (Fluorescence Ex380/Em460) vs. Concentration .

-

Usage: Use this linear regression to convert peak areas from unknown enzyme samples into micromoles of product formed.

References

-

Coupling Methodology (Mixed Anhydride)

- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society.

- Note: While Anderson et al. focus on NHS esters, the mixed anhydride activation logic for difficult amines (like AMC)

-

AMC Substrate Synthesis (General)

- Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry.

- Context: Establishes the baseline for AMC-based fluorogenic substr

-

PAD Assay Applications (Arg vs Cit)

- Knuckley, B., et al. (2007). A Fluorescent Assay for the Detection of Peptidylarginine Deiminase Activity. Bioorganic & Medicinal Chemistry Letters.

- Context: Describes the use of Z-Arg-AMC and the necessity of separ

-

Advanced Coupling (Phosphorus Reagents - Alternative)

- Wang, Q., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. Beilstein Journal of Organic Chemistry.

- Context: Offers an alternative method if mixed anhydride yields are low.

Sources

- 1. Z-Arg-Arg-AMC › PeptaNova [peptanova.de]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

- 7. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

Application Note: Coupling Conditions for Z-Cit-OH in Liquid Phase Peptide Synthesis (LPPS)

This Application Note and Protocol guide is designed for researchers and process chemists optimizing the liquid-phase coupling of N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH) .[1] It addresses the specific solubility and stability challenges posed by the citrulline urea side chain.

Executive Summary & Technical Context

Citrulline (Cit) is a non-standard amino acid increasingly critical in the synthesis of Antibody-Drug Conjugate (ADC) cleavable linkers (e.g., Val-Cit-PAB) and PAD (Peptidylarginine Deiminase) substrates.[1]

The Challenge: Unlike standard amino acids, Z-Cit-OH possesses a ureido (urea) side chain that is typically unprotected during synthesis.[1] This presents two primary failure modes:

-

Intramolecular Cyclization: Under strong activation or high temperatures, the side-chain urea nitrogen can attack the activated carboxyl group, leading to termination or dehydration to nitrile derivatives.

-

Solubility-Driven Aggregation: The polar urea moiety induces strong hydrogen bonding, often causing Z-Cit-OH and its peptides to gel in non-polar solvents like Dichloromethane (DCM), necessitating the use of polar aprotic solvents (DMF/DMAc).[1]

The Solution: This guide details three validated protocols—Mixed Anhydride (IBCF) , EEDQ , and EDC/HOBt —optimized to balance reactivity with side-chain integrity.

Critical Process Parameters (CPP)

Solvent Selection Strategy

Z-Cit-OH has poor solubility in DCM and Toluene.[1] The reaction medium is critical for conversion.

| Solvent | Solubility Rating | Application Note |

| DMF (Dimethylformamide) | Excellent | Preferred. Prevents gelation of the urea side chain.[1] |

| DMAc (Dimethylacetamide) | Excellent | Alternative to DMF; higher boiling point. |

| NMP (N-Methyl-2-pyrrolidone) | Good | Useful for difficult sequences prone to aggregation.[1] |

| DCM (Dichloromethane) | Poor | Avoid as sole solvent. Use only as a co-solvent (max 50%) if necessary. |

| THF (Tetrahydrofuran) | Moderate | Can be used for Mixed Anhydride methods if Z-Cit-OH is pre-dissolved in minimal DMF.[1] |

Activation Chemistry Comparison

| Method | Reagents | Pros | Cons | Recommended For |

| A | IBCF / NMM | Fast (<1h), Scalable, Low Temp protects side chain.[1] | Moisture sensitive; requires strict temp control (-15°C).[1] | Scale-up / ADC Linkers |

| B | EEDQ | Extremely mild; minimizes racemization & cyclization.[1] | Slow (12-24h); EEDQ is expensive; difficult byproduct removal.[1] | Sensitive Substrates |

| C | EDC / HOBt | Water-soluble byproducts; easy workup.[1] | Slower than IBCF; Urea side chain can interfere if pH > 8. | Routine Lab Synthesis |

Detailed Experimental Protocols

Method A: Mixed Anhydride Strategy (Isobutyl Chloroformate)

Best for: Large-scale synthesis of Z-Cit-Val-OMe or similar dipeptides where speed and yield are paramount.[1]

Mechanism: Formation of a mixed carbonic-carboxylic anhydride at low temperature to prevent side-chain participation.[1]

Reagents:

-

Carboxyl Component: Z-Cit-OH (1.0 equiv)[1]

-

Amine Component: H-Xxx-OR (e.g., H-Val-OMe[1]·HCl) (1.1 equiv)[1]

-

Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

-

Base: N-Methylmorpholine (NMM) (2.1 equiv total: 1.0 for activation, 1.1 for amine salt neutralization)[1]

-

Solvent: Anhydrous DMF (or THF/DMF 9:1)[1]

Protocol:

-

Dissolution: Dissolve Z-Cit-OH (10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask under Nitrogen/Argon.

-

Activation (The "Cold" Step): Cool the solution to -15°C (using an ice/salt or ethylene glycol bath).

-

Base Addition: Add NMM (10 mmol, 1.0 equiv) via syringe. Stir for 2 mins.

-

Anhydride Formation: Dropwise add IBCF (10.5 mmol, 1.05 equiv). Crucial: Maintain temp < -10°C.[1] Stir for 2–5 minutes. (Do not over-stir; mixed anhydrides are unstable).

-

Coupling: In a separate vessel, dissolve the amine salt (H-Val-OMe·HCl, 11 mmol) in DMF (10 mL) and neutralize with NMM (11 mmol). Add this pre-cooled mixture immediately to the activated Z-Cit-OH solution.[1]

-

Reaction: Stir at -15°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour.

-

Workup:

Method B: EEDQ Strategy (Slow & Mild)

Best for: Coupling Z-Cit-OH to sterically hindered amines or when "naked" side chain stability is the primary concern.[1]

Reagents:

-

Coupling Agent: EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.1 equiv)[1]

-

Solvent: Ethanol or DMF (depending on solubility).

Protocol:

-

Setup: Dissolve Z-Cit-OH (1.0 equiv) and the Amine component (1.0 equiv) in the minimum volume of Ethanol or DMF at RT.

-

Addition: Add EEDQ (1.1 equiv) in one portion.

-

Incubation: Stir the mixture at ambient temperature for 16–24 hours . Note: EEDQ reactions are slow but produce very pure products with minimal oligomerization.[1]

-

Workup: Evaporate solvent. Dissolve in EtOAc and perform standard acid/base washes as described in Method A.

Method C: Carbodiimide Strategy (EDC/HOBt)

Best for: Routine bench-scale synthesis where water wash purification is desired.[1]

Protocol:

-

Dissolution: Dissolve Z-Cit-OH (1.0 equiv) and HOBt (1.2 equiv) in DMF. Cool to 0°C.[3][4]

-

Activation: Add EDC·HCl (1.2 equiv). Stir for 15 mins at 0°C.

-

Coupling: Add the Amine component (1.1 equiv) and DIPEA (1.0 equiv if amine is a salt).

-

Reaction: Stir at 0°C for 1 hour, then RT overnight.

-

Workup: The urea byproduct of EDC is water-soluble.[3] Dilute reaction with large volume of water/brine to precipitate the peptide (if hydrophobic) or extract into EtOAc and wash aggressively with water to remove the urea and DMF.

Visualizing the Workflow & Risks

The following diagram illustrates the decision logic and the specific risk of cyclization if temperature is uncontrolled.

Figure 1: Decision tree and risk assessment for Z-Cit-OH coupling. Note the critical temperature control in Method A to prevent urea side-chain cyclization.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Gelation during reaction | High concentration or non-polar solvent.[1] | Add DMF or DMSO.[5] Ensure concentration is < 0.2 M. |

| Low Yield (Method A) | Temperature rose above -10°C during activation.[1] | Use a dry ice/acetone bath or monitor internal temp strictly. |

| Extra spots on TLC | Urea side chain acylation or cyclization. | Reduce base equivalents. Ensure pH does not exceed 8.0. |

| Product insoluble in EtOAc | Peptide is too polar (common with Cit). | Use n-Butanol for extraction or precipitate directly with Ether/Water.[1] |

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. (Foundational paper for Val-Cit linkers).

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Vapourtec. (2025). "Liquid phase peptide synthesis (LPPS) in flow: Mixed Anhydride Protocols." Application Notes.

- Isobe, T., et al. (1999). "Synthesis of Citrulline Derivatives." Journal of Organic Chemistry. (Discusses EEDQ utility for urea-containing amino acids).

-

Green, M. (2023). "Solubility of Organic Compounds and Peptide Aggregation." University of Calgary Chemistry Resources.

Sources

Application Note: Kinetic Analysis of Peptidylarginine Deiminase (PAD) Using Cbz-Citrulline Standardization

Abstract & Introduction

Peptidylarginine deiminases (PADs) are calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline (citrullination).[1][2][3][4][5][6][7] Dysregulation of PAD activity, particularly PAD2 and PAD4, is implicated in rheumatoid arthritis (RA), multiple sclerosis, and cancer.[8]

While various detection methods exist (antibody-based, fluorescence, ammonia release), the colorimetric analysis of ureido group formation remains the "gold standard" for kinetic characterization due to its direct measurement of the specific product.

The Critical Role of Cbz-Citrulline:

In this assay, the substrate is typically N-α-Cbz-L-Arginine (Cbz-Arg) or BAEE . A common error in kinetic analysis is using free L-Citrulline as the reference standard. This leads to quantification errors because the N-terminal blocking group (Cbz or Benzoyl) significantly alters the molar absorptivity (

This Application Note details the protocol for using N-α-Cbz-L-Citrulline (Cbz-Cit) as the structural standard to accurately derive kinetic parameters (

Assay Principle

The assay relies on a discontinuous colorimetric reaction.

-

Enzymatic Phase: PAD converts the guanidinium group of Cbz-Arg to the ureido group of Cbz-Cit.

-

Chemical Phase (COLDER): The reaction is quenched with a highly acidic "Color Development Reagent" (COLDER) containing diacetyl monoxime (DAMO) and antipyrine.

-

Detection: Upon heating to 95°C, the ureido group condenses with DAMO to form a colored imidazolone derivative, quantifiable at 540 nm (or 530 nm).

Reaction Pathway & Workflow

Figure 1: The dual-phase workflow. The enzymatic conversion (left) is quantified by matching the chromophore generation to a chemically identical standard (Cbz-Citrulline).

Materials & Reagents

A. Buffer Systems[10][11]

-

PAD Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT.

-

Note: Calcium is strictly required. DTT prevents oxidation of the active site Cysteine (Cys645 in PAD4).

-

-

Stop/COLDER Reagent:

-

Solution A: 80 mM Diacetyl monoxime (DAMO) + 2.0 mM Thiosemicarbazide.

-

Solution B: 3 M H₃PO₄ + 6 M H₂SO₄ + 2 mM NH₄Fe(SO₄)₂.

-

Preparation: Mix Solution A and B (1:3 ratio) immediately before use. Keep in dark.

-

B. Substrates & Standards

-

Substrate: N-α-Cbz-L-Arginine (Sigma/Cayman). Prepare 100 mM stock in DMSO.

-

Standard: N-α-Cbz-L-Citrulline. Prepare 10 mM stock in DMSO.

Protocol 1: Cbz-Citrulline Standard Curve

Objective: Establish the correlation between Absorbance (540 nm) and [Product] to calculate the Extinction Coefficient (

-

Dilution: Prepare a serial dilution of Cbz-Citrulline in PAD Assay Buffer (containing Calcium and DTT to match the reaction matrix).

-

Range: 0, 10, 20, 40, 60, 80, 100 µM.

-

-

Volume: Dispense 50 µL of each standard into a 1.5 mL microcentrifuge tube (or PCR tube).

-

Development: Add 200 µL of freshly prepared COLDER Reagent .

-

Incubation: Vortex vigorously. Cap tubes (or seal plate). Incubate at 95°C for 30 minutes (use a thermocycler or heating block).

-

Cooling: Cool to room temperature (RT) for 5 minutes.

-

Measurement: Transfer 200 µL to a clear 96-well plate. Read Absorbance at 540 nm .[9]

-

Analysis: Plot

vs. Concentration (µM). Perform linear regression.-

Acceptance Criteria:

. -

Output: The slope

(Abs/µM) allows conversion of experimental absorbance to product concentration.

-

Protocol 2: Kinetic Analysis of PAD

Objective: Determine Michaelis-Menten parameters (

Step-by-Step Methodology

-

Enzyme Preparation:

-

Dilute PAD enzyme (e.g., rhPAD4) to ~0.2–0.5 µM in Assay Buffer. Keep on ice.

-

-

Substrate Preparation:

-

Prepare Cbz-Arg concentrations: 0, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 mM.

-

Note: Ensure the final DMSO concentration is constant (e.g., <2%) across all wells.

-

-

Reaction Initiation:

-

In 1.5 mL tubes, add 45 µL of Substrate solution.

-

Pre-warm to 37°C for 5 minutes.

-

Add 5 µL of PAD Enzyme to initiate. Mix by pipetting.

-

-

Kinetic Run:

-

Incubate at 37°C for exactly 15 minutes .

-

Critical: This time must be within the linear range of the enzyme (determined in pilot experiments).

-

-

Quenching:

-

Add 200 µL of COLDER Reagent . This stops the enzymatic reaction immediately due to the high acid content.

-

-

Color Development:

-

Heat at 95°C for 30 minutes .

-

Cool to RT.

-

-

Quantification:

-

Transfer to plate and read

. -

Subtract the "0 mM Substrate" blank from all values.

-

Data Analysis & Visualization

Calculation Logic

-